molecular formula C19H11ClF3NO3S B2964439 (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338960-06-8

(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No. B2964439
CAS RN: 338960-06-8
M. Wt: 425.81
InChI Key: TXVRZYIQDYHOGF-UHFFFAOYSA-N
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Description

4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as CPFPP, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinylmethanone family of molecules, which are characterized by a carbonyl group linked to an aromatic ring. CPFPP has a number of unique properties, including the ability to bind to proteins and other molecules, which makes it useful for a variety of scientific research applications.

Scientific Research Applications

Antiviral Activity

This compound has been studied for its potential antiviral properties . Derivatives of this molecule have shown some activity against the tobacco mosaic virus (TMV), which is a significant pathogen in plants . The incorporation of sulfonamides into thiadiazole rings, which is a structural feature of this compound, can produce molecules that act as carbonic anhydrase inhibitors, potentially leading to plant antiviral activities .

Antibacterial and Antifungal Properties

The sulfonamide group present in this compound is associated with a wide range of biological activities, including antibacterial and antifungal properties . This makes it a candidate for research into new antibiotics and antifungal agents, which are crucial in the fight against resistant strains of bacteria and fungi .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a vital role in various physiological processes. Compounds like (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone can inhibit these enzymes, which has implications for treating conditions like glaucoma, epilepsy, and even certain mountain sicknesses .

Anti-Tumor Activity

There is potential for this compound to be used in cancer research , particularly in the synthesis of molecules that could inhibit the growth of tumor cells. Previous studies have synthesized related thiadiazole derivatives for this purpose .

Agricultural Applications

The compound’s derivatives have been reported to possess herbicidal properties , suggesting its use in developing new agricultural chemicals that could help control weeds without harming crops .

Anticonvulsant Effects

Some derivatives of 1,3,4-thiadiazole, which is part of this compound’s structure, have displayed anticonvulsant properties . This opens up avenues for research into new treatments for seizure disorders .

Mechanism of Action

properties

IUPAC Name

[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3NO3S/c20-14-8-6-12(7-9-14)18(25)17-16(10-13(11-24-17)19(21,22)23)28(26,27)15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRZYIQDYHOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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